molecular formula C22H36CaO3 B219262 3-Hexadecyl-2-hydroxybenzoic acid CAS No. 114959-46-5

3-Hexadecyl-2-hydroxybenzoic acid

Cat. No. B219262
CAS RN: 114959-46-5
M. Wt: 362.5 g/mol
InChI Key: RPEMQNHWDRJDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexadecyl-2-hydroxybenzoic acid, also known as behenic acid or docosanoic acid, is a long-chain fatty acid that is commonly found in plant and animal oils. It is a white, waxy solid with a melting point of 81-83 °C and a molecular weight of 340.6 g/mol. This compound has a wide range of applications in various fields, including cosmetics, food, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hexadecyl-2-hydroxybenzoic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve insulin sensitivity and lipid metabolism. In addition, it has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Hexadecyl-2-hydroxybenzoic acid in lab experiments is its low toxicity. It has been found to be safe for use in humans and animals. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-Hexadecyl-2-hydroxybenzoic acid. One area of interest is its potential use in the treatment of cancer. It has been found to have anti-tumor activity in various cancer cell lines and animal models. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity and lipid metabolism in animal models. Further research is needed to fully understand the therapeutic potential of this compound.

Synthesis Methods

3-Hexadecyl-2-hydroxybenzoic acid can be synthesized by the reaction of this compound acid with salicylic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 180-200 °C and produces this compound as the main product.

Scientific Research Applications

3-Hexadecyl-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential in the treatment of cancer, diabetes, and cardiovascular diseases. This compound has been used in various scientific research studies to investigate its potential applications.

properties

CAS RN

114959-46-5

Molecular Formula

C22H36CaO3

Molecular Weight

362.5 g/mol

IUPAC Name

3-hexadecyl-2-hydroxybenzoic acid

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(22(20)24)23(25)26/h16,18-19,24H,2-15,17H2,1H3,(H,25,26)

InChI Key

RPEMQNHWDRJDHW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)O)O

Canonical SMILES

[H-].CCCCCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)[O-])O.[Ca+2]

Other CAS RN

114959-46-5
61721-72-0

physical_description

Liquid

synonyms

Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., calcium salts (2:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.